3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
3-Aminobicyclo[221]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative It is known for its unique structure, which includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the functionalization of bicyclo[2.2.1]heptane derivatives. One common method includes the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives via intermediates such as 1,3-oxazine or γ-lactone . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar routes as those used in laboratory settings, with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to amino acid transport and metabolism.
Industry: It may be used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- cis-2-Aminocycloheptanecarboxylic acid hydrochloride
- 2-Amino-2-norbornanecarboxylic acid
- cis-Cyclobutane-1,2-dicarboxylic acid
Uniqueness
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its bicyclic structure, which imparts specific stereochemical properties and reactivity. This makes it distinct from other similar compounds, which may have different ring structures or functional groups .
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGHCTZKPYWADE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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